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Unveiling the Receptor Specificity of
Docosahexaenoyl Glycine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amide derived from the omega-

3 fatty acid docosahexaenoic acid (DHA), is emerging as a significant lipid signaling molecule

with therapeutic potential. Understanding its receptor specificity is paramount for elucidating its

physiological functions and for the development of targeted therapeutics. This guide provides a

comprehensive off-target screening comparison to determine the receptor specificity of

Docosahexaenoyl glycine, supported by experimental data and detailed methodologies.

Executive Summary
Docosahexaenoyl glycine exhibits a nuanced receptor interaction profile, primarily targeting a

select group of G protein-coupled receptors (GPCRs) and transient receptor potential (TRP)

channels. While its direct, high-affinity targets are still under full investigation, current evidence

points towards significant activity at GPR110 (ADGRF1), GPR55, and TRPV1. This guide will

compare its activity at these primary targets and contrast it with other known receptors and

alternative N-acyl amide ligands.
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Comparative Receptor Activity of Docosahexaenoyl
Glycine and Analogs
The following table summarizes the known and inferred receptor activity of Docosahexaenoyl
glycine and its close structural analogs, N-docosahexaenoylethanolamine

(synaptamide/DHEA) and N-arachidonoyl glycine (NA-Gly). This comparative data is essential

for understanding the unique pharmacological profile of DHA-Gly.

Receptor Ligand Activity
Potency
(EC50/IC50/Ki)

Signaling
Pathway

GPR110

(ADGRF1)

Synaptamide

(DHEA)
Agonist

~2-5 nM (cAMP

production)

Gαs-coupled,

↑cAMP

Docosahexaenoy

l glycine

Predicted

Agonist

Data not

available

Predicted Gαs-

coupled, ↑cAMP

GPR55
N-arachidonoyl

glycine (NA-Gly)
Agonist

Data not

available

Gαq/13-coupled,

↑[Ca2+]i, RhoA

activation

Docosahexaenoy

l glycine

Predicted

Inverse

Agonist/Modulato

r

Data not

available

Predicted

Gαq/13

modulation

TRPV1
Docosahexaenoy

l glycine
Agonist[1][2]

Data not

available

Cation channel,

↑[Ca2+]i

Cannabinoid

Receptor CB1

Synaptamide

(DHEA)
Weak Binder Ki ≈ 12.2 µM

Gαi-coupled,

↓cAMP

Cannabinoid

Receptor CB2

Synaptamide

(DHEA)
Weak Binder

10- to 50-fold

weaker than

anandamide

Gαi-coupled,

↓cAMP

Note: Data for Docosahexaenoyl glycine at GPR110 and GPR55 is inferred from the activity

of its close structural analogs. Further direct binding and functional assays are required for

confirmation.
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In-Depth Analysis of Primary Targets
GPR110 (ADGRF1): A High-Affinity Target
The adhesion G protein-coupled receptor GPR110 has been identified as a specific, high-

affinity receptor for synaptamide (DHEA), a molecule structurally very similar to DHA-Gly.

Evidence of Interaction: Synaptamide activates GPR110, leading to Gαs-mediated cAMP

production with an EC50 in the low nanomolar range. This potent activation suggests that

GPR110 is a primary physiological target for this class of lipids. Given the structural

similarity, it is highly probable that DHA-Gly also acts as a potent agonist at this receptor.

Signaling Pathway: Activation of GPR110 initiates a canonical Gαs signaling cascade,

leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic AMP

(cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then

phosphorylates downstream targets, including the CREB transcription factor, to modulate

gene expression related to neuronal growth and inflammation.
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GPR110 Signaling Pathway

GPR55: A Potential Modulatory Target
GPR55 is an orphan GPCR that has been implicated as a receptor for various lipid ligands,

including some cannabinoids and lysophosphatidylinositols.
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Evidence of Interaction: The structural analog, N-arachidonoyl glycine (NA-Gly), has been

shown to be an agonist at GPR55. While direct evidence for DHA-Gly is pending, some

studies suggest it may act as an inverse agonist at this receptor. This indicates a potential for

complex modulatory effects.

Signaling Pathway: GPR55 activation is known to couple to Gαq and Gα12/13 proteins. This

leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG.

IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein

Kinase C (PKC). Concurrently, Gα12/13 activation leads to the stimulation of the small

GTPase RhoA, which is involved in cytoskeleton rearrangement and other cellular

processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Off-target screening to determine the receptor
specificity of Docosahexaenoyl glycine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8100994#off-target-screening-to-determine-the-
receptor-specificity-of-docosahexaenoyl-glycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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